(S)-GSK1379725A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

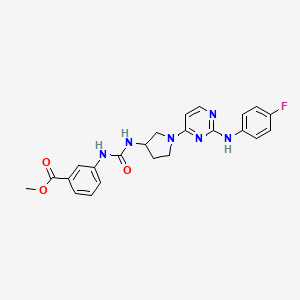

methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN6O3/c1-33-21(31)15-3-2-4-18(13-15)27-23(32)28-19-10-12-30(14-19)20-9-11-25-22(29-20)26-17-7-5-16(24)6-8-17/h2-9,11,13,19H,10,12,14H2,1H3,(H,25,26,29)(H2,27,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVPDBRSUHNJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)NC2CCN(C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of (S)-GSK1379725A in Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK1379725A is a selective small molecule inhibitor of the bromodomain of the Bromodomain and PHD Finger Transcription Factor (BPTF). BPTF is the largest and a crucial scaffolding subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling. The NURF complex utilizes the energy of ATP hydrolysis to modulate nucleosome positioning, thereby influencing gene expression. The bromodomain of BPTF specifically recognizes and binds to acetylated lysine residues on histone tails, particularly histone H4 acetylated at lysine 16 (H4K16ac). This interaction is critical for tethering the NURF complex to specific chromatin regions, facilitating transcriptional activation of target genes. Dysregulation of BPTF and the NURF complex has been implicated in various cancers, making it a compelling target for therapeutic intervention. This compound, by competitively binding to the acetyl-lysine binding pocket of the BPTF bromodomain, disrupts this crucial interaction, leading to downstream effects on gene expression and cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative binding affinities, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways.

Data Presentation

Quantitative Binding Affinity and Cellular Activity of this compound

| Parameter | Value | Assay Method | Target | Notes |

| Binding Affinity (Kd) | 2.8 µM | Isothermal Titration Calorimetry (ITC) | Human BPTF Bromodomain | (S)-enantiomer of racemic AU1.[1][2] |

| Binding Affinity (Kd) | 2.8 µM | Protein-observed Fluorine NMR (PrOF NMR) | Human BPTF Bromodomain | Consistent with ITC data.[3] |

| Cellular Activity | G1 cell cycle arrest | Flow Cytometry | Breast epithelial cells | Inhibition of BPTF by its racemic form, AU1, leads to cell cycle arrest.[1] |

| Cellular Activity | Decreased c-MYC regulated gene expression | Gene Expression Analysis | Breast epithelial cells | Treatment with the racemic form, AU1, reduces the expression of genes regulated by the oncogene c-MYC.[1] |

| Cellular Activity | Increased genomic accessibility at distal regulatory regions | ATAC-seq | Mammary tumor cells | Pharmacologic inhibition with S-AU-1 alters chromatin accessibility.[4] |

Signaling Pathway

The following diagram illustrates the role of BPTF in chromatin remodeling and the mechanism of inhibition by this compound.

Caption: BPTF's role in chromatin remodeling and its inhibition by this compound.

Experimental Workflows and Protocols

The characterization of this compound involves a series of biophysical and cell-based assays to determine its binding affinity, selectivity, and cellular effects.

Experimental Workflow for BPTF Inhibitor Characterization

Caption: Workflow for the discovery and characterization of BPTF inhibitors.

Detailed Methodologies

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to the BPTF bromodomain.

Protocol:

-

Protein Preparation: Express and purify the human BPTF bromodomain (e.g., residues 2735-2858) with a suitable tag (e.g., His-tag) for purification. Dialyze the purified protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Ligand Preparation: Dissolve this compound in the same ITC buffer. A small amount of DMSO may be used for initial solubilization, ensuring the final concentration in the buffer is matched between the protein and ligand solutions and is typically below 5%.

-

ITC Experiment:

-

Load the BPTF bromodomain solution (typically 20-50 µM) into the sample cell of the ITC instrument.

-

Load the this compound solution (typically 200-500 µM) into the injection syringe.

-

Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution at a constant temperature (e.g., 25 °C).

-

-

Data Analysis: Integrate the heat changes associated with each injection and fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Protein-observed Fluorine NMR (PrOF NMR)

Objective: To confirm the binding of this compound to the BPTF bromodomain and estimate the binding affinity. This technique is particularly useful for detecting weak to moderate binders.

Protocol:

-

Protein Preparation: Prepare a fluorine-labeled BPTF bromodomain. This can be achieved by incorporating a fluorine-containing amino acid analog (e.g., 5-fluoro-tryptophan) during protein expression. Purify and dialyze the labeled protein into an NMR buffer (e.g., 50 mM TRIS, 100 mM NaCl, pH 7.4, with 10% D2O).

-

NMR Titration:

-

Acquire a 1D 19F NMR spectrum of the fluorine-labeled BPTF bromodomain (typically at 25-50 µM).

-

Perform a stepwise titration by adding increasing concentrations of this compound to the protein sample.

-

Acquire a 19F NMR spectrum after each addition.

-

-

Data Analysis: Monitor the chemical shift perturbations of the fluorine resonance upon ligand binding. The change in chemical shift (Δδ) is plotted against the ligand concentration and fitted to a binding equation to calculate the Kd.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Objective: To measure the ability of this compound to competitively inhibit the interaction between the BPTF bromodomain and an acetylated histone peptide.

Protocol:

-

Reagents:

-

His-tagged BPTF bromodomain.

-

Biotinylated histone H4 peptide acetylated at lysines 5, 8, 12, and 16.

-

Streptavidin-coated Donor beads.

-

Nickel chelate-coated Acceptor beads.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4).

-

-

Assay Procedure:

-

In a 384-well plate, add the His-tagged BPTF bromodomain (final concentration ~30 nM) and the biotinylated histone peptide (final concentration ~50 nM).

-

Add serial dilutions of this compound.

-

Incubate at room temperature for a defined period (e.g., 30 minutes).

-

Add the Ni-NTA Acceptor beads and incubate.

-

Add the Streptavidin Donor beads and incubate in the dark.

-

-

Data Acquisition and Analysis: Read the plate on an AlphaScreen-compatible plate reader. The signal will decrease as the inhibitor disrupts the protein-peptide interaction. Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with BPTF in a cellular context.

Protocol:

-

Cell Treatment: Culture a suitable cell line (e.g., one with high BPTF expression) and treat with this compound at various concentrations or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).

-

Heat Challenge: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70 °C) for a short period (e.g., 3 minutes) using a thermal cycler.

-

Cell Lysis and Protein Quantification: Lyse the cells (e.g., by freeze-thaw cycles or sonication) and separate the soluble fraction from the aggregated proteins by centrifugation.

-

Detection: Analyze the amount of soluble BPTF in the supernatant by Western blotting or other protein quantification methods like ELISA.

-

Data Analysis: Plot the amount of soluble BPTF as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)

Objective: To assess the genome-wide changes in chromatin accessibility upon treatment with this compound.

Protocol:

-

Cell Treatment: Treat cells with this compound or a vehicle control.

-

Nuclei Isolation: Harvest the cells and isolate intact nuclei.

-

Transposition: Incubate the nuclei with a hyperactive Tn5 transposase pre-loaded with sequencing adapters. The transposase will fragment the DNA in open chromatin regions and simultaneously ligate the adapters.

-

DNA Purification and Library Preparation: Purify the transposed DNA fragments and amplify them by PCR to generate a sequencing library.

-

Sequencing and Data Analysis: Sequence the library on a high-throughput sequencing platform. Align the sequencing reads to the reference genome to identify regions of open chromatin. Compare the chromatin accessibility profiles between the this compound-treated and control samples to identify differential accessibility regions.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of the BPTF bromodomain in chromatin remodeling and gene regulation. Its selectivity and characterized mechanism of action make it a useful tool for dissecting the role of the NURF complex in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and the development of more potent and selective BPTF inhibitors for potential therapeutic applications.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for single-cell ATAC sequencing using combinatorial indexing in mouse lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

(S)-GSK1379725A: A Technical Guide to its Biological Activity and Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK1379725A, also known as compound AU1, has emerged as a significant chemical probe for studying the biological functions of the Bromodomain and PHD finger-containing transcription factor (BPTF). As a selective inhibitor of the BPTF bromodomain, this compound provides a valuable tool to investigate the role of this epigenetic reader protein in chromatin remodeling, gene transcription, and disease pathogenesis, particularly in oncology. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and associated signaling pathways of this compound, supplemented with detailed experimental protocols and data presented for clarity and reproducibility.

Core Biological Activity and Molecular Target

This compound is a selective ligand and inhibitor of the bromodomain of BPTF.[1][2] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering chromatin accessibility. The bromodomain of BPTF specifically recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting the NURF complex to specific genomic loci. By competitively binding to the acetyl-lysine binding pocket of the BPTF bromodomain, this compound disrupts this interaction, leading to the modulation of gene expression. Notably, this compound exhibits selectivity for the BPTF bromodomain over other bromodomains, including BRD4.[1][2]

Quantitative Biological Data

The biological activity of this compound has been characterized by various biophysical and cellular assays. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Assay Type | Target | Comments |

| Kd | 2.8 µM | Isothermal Titration Calorimetry (ITC) / Protein-Observed Fluorine NMR (PrOF NMR) | Human BPTF Bromodomain | Direct binding affinity measurement.[1][2][3][4][5][6] |

| EC50 | 500 nM | Cellular Assays | Not specified | Reported to be active in five cellular assays.[3] |

| Selectivity | No binding detected | Not specified | BRD4 Bromodomain | Demonstrates selectivity for BPTF over the well-studied BET bromodomain BRD4.[1][2][5] |

| Activity | Antimalarial activity | Cellular Assay | Plasmodium | Shows activity against the malaria parasite.[1][2] |

Signaling Pathway Modulation: The MAPK Pathway

Recent studies have elucidated a critical role for BPTF in the regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key cascade involved in cell proliferation, differentiation, and survival. BPTF has been shown to promote the activation of the MAPK pathway, and its silencing leads to the inhibition of this pathway.[1][7] The mechanism appears to involve the coexpression of BPTF with Raf1, a key upstream kinase in the MAPK cascade.[1][8][9] Inhibition of the BPTF bromodomain by molecules like this compound is therefore expected to downregulate MAPK signaling, providing a potential therapeutic strategy for cancers driven by aberrant MAPK activity.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of BPTF inhibitors.

Cell Viability Assay (Resazurin-based)

This protocol is adapted for assessing the effect of this compound on the viability of HEK 293T cells.

-

Cell Culture: HEK 293T cells are cultured in appropriate media and seeded in 96-well plates to achieve approximately 80% confluency at the time of the experiment.

-

Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 1.0, 3.0, and 10.0 µM) and a vehicle control (DMSO) for 24 and 48 hours in a 5% CO2 incubator at 37°C.

-

Resazurin Staining: Following treatment, 20 µL of a resazurin-based reagent (e.g., CellTiter-Blue) is added to each well, and the plates are incubated for 2.5 hours at 37°C.

-

Fluorescence Measurement: The fluorescence of resorufin, the product of resazurin reduction by viable cells, is measured at an excitation wavelength of 580 nm and an emission wavelength of 590 nm.

-

Data Analysis: The fluorescence data is normalized to the vehicle control to determine the percentage of cell viability.

Biophysical Binding Assays for BPTF Inhibitors

A suite of biophysical assays is crucial for characterizing the binding of inhibitors like this compound to the BPTF bromodomain.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): [10][11][12][13]

-

Principle: This bead-based assay measures the competition between a biotinylated histone peptide and the inhibitor for binding to a His-tagged BPTF bromodomain.

-

Reagents: His-tagged BPTF bromodomain, biotinylated histone H4 peptide (acetylated at K5, 8, 12, and 16), streptavidin-coated donor beads, and nickel chelate acceptor beads.

-

Procedure: The assay is performed in a suitable buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4). The BPTF protein and biotinylated histone peptide are incubated with varying concentrations of the inhibitor. Donor and acceptor beads are then added, and after an incubation period, the signal is read on a plate reader.

-

Data Analysis: A decrease in the AlphaScreen signal indicates displacement of the histone peptide by the inhibitor, from which an IC50 value can be determined.

-

-

Surface Plasmon Resonance (SPR): [10]

-

Principle: SPR measures the real-time binding of an analyte (inhibitor) to a ligand (BPTF bromodomain) immobilized on a sensor chip.

-

Procedure: The His-tagged BPTF bromodomain is immobilized on a Ni-NTA sensor chip. A series of inhibitor concentrations are flowed over the chip surface, and the change in the refractive index, proportional to the mass bound, is recorded as a sensorgram.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams, and the equilibrium dissociation constant (Kd) is calculated (Kd = koff/kon).

-

-

Protein-Observed Fluorine NMR (PrOF NMR): [14][15][16][17][18]

-

Principle: This NMR-based technique monitors the chemical shift perturbations of fluorine atoms incorporated into the protein upon ligand binding.

-

Procedure: A fluorine-labeled BPTF bromodomain (e.g., with 5-fluorotryptophan) is prepared. 1D 19F NMR spectra are acquired in the absence and presence of increasing concentrations of the inhibitor.

-

Data Analysis: Changes in the chemical shifts of the 19F signals are monitored. The magnitude of the chemical shift perturbation is plotted against the ligand concentration to generate a binding isotherm, from which the Kd can be determined.

-

Experimental Workflow for BPTF Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and characterization of a novel BPTF bromodomain inhibitor.

Conclusion

This compound serves as a selective and valuable chemical tool for elucidating the biological roles of the BPTF bromodomain. Its ability to modulate the MAPK signaling pathway highlights a potential therapeutic avenue for cancers and other diseases characterized by dysregulation of this pathway. The experimental protocols and workflow detailed in this guide provide a framework for the continued investigation of BPTF inhibitors and their therapeutic potential. Further research into the broader cellular effects and in vivo efficacy of compounds like this compound is warranted to fully realize their clinical utility.

References

- 1. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CheMondis Marketplace [chemondis.com]

- 5. adooq.com [adooq.com]

- 6. GSK1379725A | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Design of Class I/IV Bromodomain-Targeting Degraders for Chromatin Remodeling Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. www1.chem.umn.edu [www1.chem.umn.edu]

- 15. Dual screening of BPTF and Brd4 using protein-observed fluorine NMR uncovers new bromodomain probe molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

structure-activity relationship of (S)-GSK1379725A

An In-depth Technical Guide on the Structure-Activity Relationship of (S)-GSK1379725A, a Selective BPTF Bromodomain Inhibitor

Introduction

This compound, also referred to as (S)-1, has been identified as a selective ligand and inhibitor of the bromodomain and PHD finger containing transcription factor (BPTF).[1][2][3] BPTF is a crucial component of the nucleosome remodeling factor (NURF) complex, which plays a significant role in chromatin remodeling and gene transcription.[4] Dysregulation of BPTF has been implicated in various cancers, making it a compelling target for therapeutic intervention.[4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its binding affinity, the impact of structural modifications on its activity, and the experimental protocols used for its evaluation.

Binding Affinity and Selectivity

This compound binds to the BPTF bromodomain with a dissociation constant (Kd) of 2.8 μM, as determined by Isothermal Titration Calorimetry (ITC).[1][2] This compound exhibits selectivity for BPTF over other bromodomains, notably showing no binding activity for BRD4.[1][2] The initial racemic mixture, rac-1, was found to have a modest binding affinity, and subsequent studies identified the (S)-enantiomer as the active form.[3][5]

Quantitative Binding Data

The following table summarizes the binding affinities of this compound and its analogs for the BPTF bromodomain.

| Compound | Modification | Binding Affinity (Kd, μM) | Assay |

| This compound ((S)-1) | - | 2.8 | ITC |

| rac-1 | Racemic mixture of GSK1379725A | Modest binding | PrOF NMR |

| 12 | Ester hydrolysis product | Binding eliminated | PrOF NMR |

| 9-11 | Ester replaced with small amides | Weakened binding | PrOF NMR |

| 5 | Protic nitrogen of aminopyrimidine replaced with oxygen | - | - |

| 6 | Alkylation of the protic nitrogen of aminopyrimidine | - | - |

Data sourced from Kirberger et al., 2019.[3]

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the this compound scaffold have provided valuable insights into the key structural features required for BPTF bromodomain binding.[3]

Core Scaffold Modifications

A critical finding from the SAR studies was the importance of the ester group. Hydrolysis of the methyl ester in this compound to the corresponding carboxylic acid (compound 12 ) resulted in a complete loss of binding to the BPTF bromodomain.[3] This suggests that the ester moiety is crucial for interaction with the binding pocket, likely through hydrogen bonding or specific hydrophobic interactions.

To enhance metabolic stability, the ester group was replaced with a series of amides (compounds 9-11 ). While these analogs were tolerated, they exhibited weaker binding affinity compared to the parent compound.[3] This indicates that while the ester can be replaced, its size, shape, and electronic properties are finely tuned for optimal binding.

Kinase Binding Pharmacophore

The aminopyrimidine moiety present in this compound is a known kinase-binding pharmacophore, which could lead to off-target effects.[3] To mitigate this, modifications such as replacing the protic nitrogen with an oxygen (compound 5 ) or alkylating the nitrogen (compound 6 ) were proposed to reduce kinase binding.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound.

Protein-observed Fluorine (PrOF) NMR Spectroscopy

This technique was instrumental in the initial screening and characterization of ligand binding to a fluorine-labeled BPTF bromodomain.[3][5]

-

Protein Preparation: The BPTF bromodomain is expressed and purified with a 5-fluoro-tryptophan (5FW) label incorporated.

-

NMR Titration: A solution of the 5FW-labeled BPTF is prepared in a suitable buffer (e.g., phosphate-buffered saline).

-

The test compound, dissolved in a compatible solvent like DMSO, is titrated into the protein solution.

-

¹⁹F NMR spectra are recorded at each titration point.

-

Data Analysis: Changes in the chemical shift and line broadening of the ¹⁹F signal upon ligand binding are monitored. These changes are then used to determine binding affinity. A significant change indicates binding, while no change suggests a lack of interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd).[2]

-

Sample Preparation: Unlabeled, purified BPTF bromodomain is placed in the sample cell of the calorimeter. The ligand, this compound, is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.

-

Titration: The ligand is injected into the protein solution in small, precise aliquots.

-

Heat Measurement: The heat change associated with each injection is measured by the calorimeter.

-

Data Analysis: The resulting data, a plot of heat change versus the molar ratio of ligand to protein, is fitted to a binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction. A Kd of 2.8 μM was obtained for this compound.[2]

Visualizations

Signaling Pathway

The following diagram illustrates the general role of BPTF within the NURF complex in chromatin remodeling.

Caption: BPTF's role in chromatin remodeling and its inhibition.

Experimental Workflow for SAR Determination

The logical flow for the structure-activity relationship studies of this compound is depicted below.

Caption: Workflow for the SAR study of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantiomeric Activity of (S)-GSK1379725A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantiomeric activity of (S)-GSK1379725A, a selective inhibitor of the bromodomain of the Bromodomain and PHD finger containing Transcription Factor (BPTF). This document details the quantitative activity of both the (S) and (R) enantiomers, provides in-depth experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation

The quantitative data for the enantiomers of GSK1379725A are summarized below, highlighting the stereospecificity of its interaction with the BPTF bromodomain.

| Compound | Target | Binding Affinity (Kd) | Selectivity | Cellular Activity |

| This compound (AU1) | BPTF Bromodomain | 2.8 µM[1] | Selective over BRD4 bromodomain[1] | Antimalarial activity, sensitizes triple-negative breast cancer cells to chemotherapy. |

| (R)-GSK1379725A | BPTF Bromodomain | No significant binding observed[2] | N/A | Not reported. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound and its enantiomer are provided below.

Protein-observed Fluorine NMR (PrOF NMR) for Binding Assessment

This method was utilized to determine the binding of the GSK1379725A enantiomers to the BPTF bromodomain.

Objective: To qualitatively and quantitatively assess the binding of small molecules to a fluorine-labeled protein by observing changes in the 19F NMR spectrum.

Materials:

-

19F-labeled BPTF bromodomain (e.g., with 5-fluorotryptophan)

-

This compound and (R)-GSK1379725A

-

NMR buffer (e.g., 50 mM Tris, 150 mM NaCl, 5% D2O, pH 7.5)

-

NMR tubes

-

NMR spectrometer equipped with a fluorine probe

Procedure:

-

Prepare a solution of 19F-labeled BPTF bromodomain at a concentration of 25-50 µM in the NMR buffer.

-

Acquire a 1D 19F NMR spectrum of the protein alone to establish the reference signal.

-

Prepare stock solutions of this compound and (R)-GSK1379725A in a compatible solvent (e.g., DMSO-d6).

-

Titrate the protein solution with increasing concentrations of the respective enantiomer. A two-fold excess of the ligand relative to the protein is a typical starting point for initial screening.[2]

-

Acquire a 1D 19F NMR spectrum after each addition of the compound, allowing for equilibration.

-

Analyze the spectra for changes in the 19F resonance, such as chemical shift perturbations or line broadening. Significant broadening of the fluorine resonance indicates binding.[2]

Isothermal Titration Calorimetry (ITC) for Dissociation Constant (Kd) Determination

ITC was used to provide a more accurate, direct measurement of the binding affinity of this compound to the BPTF bromodomain.

Objective: To determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n), by measuring the heat changes upon molecular interaction.

Materials:

-

Unlabeled BPTF bromodomain

-

This compound

-

ITC buffer (dialysis buffer of the protein, e.g., 20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.5)

-

Isothermal titration calorimeter

Procedure:

-

Prepare a 50 µM solution of the BPTF bromodomain in the ITC buffer and load it into the sample cell of the calorimeter.

-

Prepare a 500 µM solution of this compound in the same ITC buffer and load it into the injection syringe.

-

Set the experimental temperature to 25°C.

-

Perform an initial injection of 0.4 µL followed by a series of 2 µL injections of the ligand into the protein solution at 150-second intervals.

-

Record the heat changes after each injection.

-

As a control, perform a titration of the ligand into the buffer alone to measure the heat of dilution.

-

Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm by fitting to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

CellTiter-Blue® Cell Viability Assay

This assay was used to assess the effect of this compound on the viability of cells.

Objective: To measure cell viability based on the ability of living cells to convert a redox dye (resazurin) into a fluorescent end product (resorufin).

Materials:

-

HEK 293T cells[3]

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

96-well plates

-

This compound

-

CellTiter-Blue® Reagent

-

Fluorescence plate reader

Procedure:

-

Seed HEK 293T cells in a 96-well plate at a density that will result in approximately 80% confluency at the time of the assay.[3]

-

Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 3, and 10 µM) and a vehicle control (DMSO).[3]

-

Incubate the cells for the desired time periods (e.g., 24 and 48 hours).[3]

-

Add 20 µL of CellTiter-Blue® Reagent to each well.[3]

-

Incubate the plates for 1-4 hours at 37°C.[4]

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[5]

-

Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability.

Kinase Inhibition Assay

This type of assay is used to determine the off-target effects of compounds on various kinases.

Objective: To measure the inhibitory activity of a compound against a panel of kinases.

Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound or its racemate) in DMSO. Perform serial dilutions to generate a range of concentrations for testing.

-

Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.

-

Compound Incubation: Add the test compound at the desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).

-

Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control. For dose-response curves, determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathway involving BPTF and the experimental workflows.

Caption: BPTF in the NURF complex and its role in signaling.

Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. promega.in [promega.in]

- 5. real-research.com [real-research.com]

AU1 compound as a BPTF inhibitor

An In-depth Technical Guide to the AU1 Compound as a BPTF Inhibitor

Executive Summary

The Bromodomain and PHD finger-containing Transcription Factor (BPTF) is a critical component of the Nucleosome Remodeling Factor (NURF) complex, playing a significant role in chromatin remodeling and transcriptional regulation. Its association with oncogenic pathways, such as those driven by c-MYC, has positioned it as a compelling target for cancer therapy. AU1 (also referred to as rac-1) was the first small molecule identified as a selective inhibitor of the BPTF bromodomain.[1][2][3] Initially characterized for its ability to engage the BPTF bromodomain and modulate transcription, subsequent research has revealed a multifaceted mechanism of action, including the inhibition of multidrug resistance pumps. This guide provides a comprehensive technical overview of AU1, consolidating its mechanism of action, quantitative data, and key experimental protocols for researchers and drug development professionals.

Mechanism of Action

AU1 exhibits a dual mechanism of action, targeting both the epigenetic regulator BPTF and the P-glycoprotein (P-gp) efflux pump, a key mediator of multidrug resistance in cancer.

Primary Target: BPTF Bromodomain Inhibition

BPTF is the largest subunit of the NURF chromatin remodeling complex, which is essential for regulating transcription.[1] The bromodomain of BPTF specifically recognizes and binds to acetylated lysine residues on histone tails, particularly H4K16ac.[1] This interaction is crucial for tethering the NURF complex to specific chromatin regions, facilitating ATP-dependent nucleosome sliding and influencing the expression of target genes, including the proto-oncogene c-MYC.[1][3]

AU1 was identified as the first small-molecule inhibitor of the BPTF bromodomain, demonstrating selectivity for BPTF over the well-studied BET bromodomain protein BRD4.[1][2][3] The racemic compound, AU1 (rac-1), binds to the BPTF bromodomain with a dissociation constant (Kd) of 2.8 µM.[2][3][4] By competitively binding to the acetyl-lysine binding pocket of the BPTF bromodomain, AU1 disrupts its interaction with chromatin. This interference with BPTF function has been shown to decrease the chromatin occupancy of c-MYC and lead to G1 cell cycle arrest in breast epithelial cells.[1] Further studies have identified the (S)-enantiomer as the active form responsible for BPTF engagement.[1]

Secondary Action: Inhibition of the P-glycoprotein (P-gp) Efflux Pump

More recent investigations have uncovered an additional property of AU1: its ability to inhibit the P-glycoprotein (P-gp) multidrug resistance pump (also known as MDRP or ABCB1).[4][5][6] P-gp is an ATP-binding cassette (ABC) transporter that actively extrudes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy, a primary mechanism of multidrug resistance (MDR).[4]

Studies have shown that AU1 sensitizes murine triple-negative breast cancer (TNBC) cells to chemotherapies that are known P-gp substrates, such as vinorelbine, vinblastine, vincristine, paclitaxel, and doxorubicin.[4][7] This sensitization was not observed with drugs that are not P-gp substrates (e.g., 5-FU, cisplatin) or in cell lines lacking the efflux pump.[4] In silico molecular docking studies support this mechanism, indicating that AU1 binds to active regions of the P-gp efflux pump, in a manner consistent with functional inhibition.[4][5] This dual-action profile makes AU1 a valuable tool for investigating the interplay between epigenetic regulation and drug resistance.

Quantitative Data

The following tables summarize the key quantitative data reported for the AU1 compound.

Table 1: Binding Affinity of AU1 for BPTF

| Compound | Target | Assay Method | Affinity (Kd) | Reference |

| AU1 (rac-1) | BPTF Bromodomain | Not Specified | 2.8 µM | [2][3][4] |

| (S)-1 | BPTF Bromodomain | PrOF NMR | Not Specified (Active) | [1] |

| (R)-1 | BPTF Bromodomain | PrOF NMR | Not Specified (Inactive) | [1] |

Table 2: Chemosensitization Effect of AU1 in Murine TNBC Cell Lines

This table presents the IC50 values of various chemotherapeutic agents, with and without the addition of 2.5 µM AU1.

| Cell Line | Chemotherapy | IC50 without AU1 | IC50 with 2.5 µM AU1 | Fold Change | Reference |

| 4T1 | Vinorelbine | ~223 nM | ~27 nM | ~8.3 | [7] |

| Vinblastine | 11.0 nM | 4.9 nM | 2.2 | [4] | |

| Vincristine | 22.8 nM | 8.8 nM | 2.6 | [4] | |

| Paclitaxel | 12.0 nM | 5.3 nM | 2.3 | [4] | |

| Doxorubicin | 65.5 nM | 31.9 nM | 2.1 | [4] | |

| 5-FU | 1.8 µM | 1.9 µM | 0.9 | [4] | |

| Cisplatin | 4.8 µM | 4.4 µM | 1.1 | [4] | |

| E0771-LMB | Vinorelbine | ~60 nM | ~12 nM | ~5.0 | [7] |

| Vinblastine | 12.1 nM | 2.6 nM | 4.7 | [4] | |

| Vincristine | 15.0 nM | 7.0 nM | 2.1 | [4] | |

| Paclitaxel | 14.5 nM | 5.2 nM | 2.8 | [4] | |

| Doxorubicin | 38.0 nM | 19.3 nM | 2.0 | [4] | |

| 5-FU | 1.7 µM | 1.8 µM | 0.9 | [4] | |

| Cisplatin | 1.9 µM | 1.9 µM | 1.0 | [4] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the AU1 compound.

Protein-Observed Fluorine (PrOF) NMR for Binding Affinity

Protein-Observed Fluorine Nuclear Magnetic Resonance (PrOF NMR) is a sensitive biophysical assay used to characterize ligand-protein interactions and quantify weak binding affinities.[1][8]

Protocol:

-

Protein Labeling: The BPTF bromodomain is expressed and purified with 5-fluorotryptophan (5FW) incorporated, as the native protein contains a single tryptophan residue (W2824) near the histone binding site.[1]

-

Sample Preparation: A solution of 5FW-labeled BPTF bromodomain (e.g., 50 µM) is prepared in a suitable NMR buffer.

-

Titration: The AU1 compound (or its enantiomers) is titrated into the protein solution at increasing concentrations.

-

Data Acquisition: 1D ¹⁹F NMR spectra are recorded at each titration point.

-

Data Analysis: The chemical shift perturbation of the ¹⁹F resonance of 5FW-BPTF is monitored. For ligands exhibiting fast chemical exchange, a dose-dependent change in the chemical shift is observed. The dissociation constant (Kd) can be calculated by fitting the chemical shift changes to a binding isotherm.[1]

Cell Viability (MTS) Assay for IC50 Determination

The MTS assay is a colorimetric method used to assess cell viability, which is essential for determining the half-maximal inhibitory concentration (IC50) of cytotoxic compounds.[4]

Protocol:

-

Cell Seeding: Plate cells (e.g., 4T1, E0771-LMB) in 96-well plates at a predetermined density and allow them to adhere for 4-6 hours.

-

Pre-treatment: Treat cells with a fixed concentration of AU1 (e.g., 2.5 µM) or vehicle control (DMSO) overnight.

-

Chemotherapy Treatment: The following day, add serially diluted chemotherapeutic agents to the wells, both with and without AU1.

-

Incubation: Incubate the plates for a specified period (e.g., 96 hours) at 37°C in a humidified incubator.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol (e.g., 20 µl per 100 µl of medium).[9][10] Metabolically active cells convert the MTS tetrazolium salt into a colored formazan product.

-

Absorbance Reading: Measure the absorbance of the colored solution at 490 nm using a microplate reader.[4]

-

Data Analysis: Normalize absorbance values to the vehicle-treated control wells. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic regression model.[4]

Efflux Pump Activity (Calcein-AM) Assay

This flow cytometry-based assay is used to measure the activity of multidrug resistance pumps like P-gp and their inhibition by compounds like AU1.[4]

Protocol:

-

Cell Seeding: Plate cells (e.g., 150,000 cells/well) in 6-well plates and allow them to adhere.

-

Compound Treatment: Administer AU1 or a known P-gp inhibitor (e.g., verapamil) as a positive control overnight (at least 12 hours).

-

Substrate Loading: Treat the cells with Calcein-AM, a non-fluorescent substrate that is readily taken up by cells. Inside the cell, esterases cleave the AM group, yielding fluorescent calcein. Calcein itself is a substrate for P-gp and will be extruded from cells with active pumps.

-

Cell Collection and Analysis: Collect the cells and analyze them using a flow cytometer (e.g., BD FACSCanto II). Propidium Iodide (PI) can be used to exclude dead cells.

-

Data Analysis: Quantify the mean fluorescence intensity of the cell population. Inhibition of the efflux pump by AU1 results in the intracellular accumulation of calcein, leading to a higher fluorescence signal compared to untreated control cells.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate the interaction of proteins, such as BPTF or c-MYC, with specific DNA regions within the cell.

Protocol:

-

Cross-linking: Treat cells with formaldehyde (1% final concentration) to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Lyse the cells to release the nuclei.

-

Chromatin Shearing: Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication. This must be optimized for each cell type and sonicator.[11]

-

Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-BPTF or anti-c-MYC). An IgG antibody is used as a negative control.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic or agarose beads.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a DNA purification kit or phenol-chloroform extraction.[11]

-

Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers for specific gene promoters or other loci of interest to determine the occupancy of the target protein.

Conclusion and Future Directions

The AU1 compound is a pioneering molecule in the study of BPTF, serving as the first reported inhibitor for its bromodomain. Its characterization has provided valuable insights into the role of BPTF in transcriptional regulation and its potential as a therapeutic target. The subsequent discovery of its inhibitory effect on the P-glycoprotein efflux pump adds a significant layer to its biological profile, highlighting a potential strategy for overcoming multidrug resistance in cancer.

Despite its utility as a research tool, AU1 has limitations, including moderate potency (Kd in the low micromolar range) and identified off-target kinase activity.[1][3] Therefore, there is a significant need for the development of new BPTF inhibitors with improved potency, selectivity, and drug-like properties.[3] The dual-action nature of AU1, however, presents an intriguing blueprint for designing novel therapeutics that can simultaneously target epigenetic vulnerabilities and mechanisms of drug resistance, offering a promising avenue for future cancer drug development.

References

- 1. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abmole.com [abmole.com]

- 3. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A BPTF Inhibitor That Interferes with the Multidrug Resistance Pump to Sensitize Murine Triple-Negative Breast Cancer Cells to Chemotherapy [mdpi.com]

- 5. A BPTF Inhibitor That Interferes with the Multidrug Resistance Pump to Sensitize Murine Triple-Negative Breast Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - FR [thermofisher.com]

(S)-GSK1379725A: A Technical Guide to its Function as a BPTF Bromodomain Ligand within the NURF Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Nucleosome Remodeling Factor (NURF) complex is a key epigenetic regulator, utilizing the energy of ATP hydrolysis to modulate chromatin structure and gene expression. Its largest subunit, Bromodomain and PHD Finger Transcription Factor (BPTF), serves as a crucial anchor, targeting the complex to specific genomic loci through interactions with histone modifications. The small molecule, (S)-GSK1379725A, has been identified as a selective ligand for the bromodomain of BPTF. This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its characterization. Visualizations of the relevant pathways and experimental workflows are included to facilitate a deeper understanding of its role in the context of the NURF complex.

Introduction: The NURF Complex and the Role of BPTF

The Nucleosome Remodeling Factor (NURF) is a multi-protein complex that plays a critical role in chromatin remodeling by catalyzing ATP-dependent nucleosome sliding. This process is essential for regulating gene expression, DNA repair, and replication. The mammalian NURF complex is typically composed of three core subunits:

-

BPTF (Bromodomain and PHD Finger Transcription Factor): The largest subunit, which acts as a scaffolding protein and is responsible for recognizing specific histone modifications, thereby targeting the NURF complex to particular regions of the genome.

-

SMARCA5 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 5; also known as SNF2H or ISWI): The catalytic ATPase subunit that provides the energy for nucleosome remodeling.

-

RBBP4/7 (Retinoblastoma Binding Protein 4/7; also known as NURF55): WD40-repeat-containing proteins that are thought to contribute to the stability and function of the complex.

The BPTF subunit contains a bromodomain, a protein module that specifically recognizes and binds to acetylated lysine residues on histone tails. This interaction is a key mechanism for the recruitment of the NURF complex to active chromatin regions, where it can then modulate gene expression. Dysregulation of NURF complex activity, often through the overexpression of BPTF, has been implicated in various cancers, making it an attractive target for therapeutic intervention.

This compound: A Selective BPTF Bromodomain Ligand

This compound, also referred to in some literature as AU1, is a small molecule that has been identified as a selective ligand for the bromodomain of BPTF. By binding to this domain, this compound competitively inhibits the interaction between BPTF and acetylated histones. This disruption of the NURF complex's targeting mechanism is the primary mode of action for this compound.

Mechanism of Action

The function of this compound within the NURF complex is to disrupt its recruitment to chromatin. By occupying the acetyl-lysine binding pocket of the BPTF bromodomain, it prevents the NURF complex from localizing to its target genes. This leads to a subsequent alteration in chromatin accessibility and gene expression at these sites. While direct modulation of the ATPase or nucleosome sliding activity of the complex by this compound has not been extensively reported, its impact on the targeting function of BPTF is the foundational aspect of its activity.

Quantitative Data

The following table summarizes the key quantitative data for the interaction of this compound with the BPTF bromodomain.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 2.8 µM | Isothermal Titration Calorimetry (ITC) | [1] |

| Selectivity | Selective over BRD4 | Not specified | [1] |

| Cellular Activity (EC50) | 500 nM (in 5 cellular assays) | Cellular Assays | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a technique used to determine the thermodynamic parameters of interactions in solution. It directly measures the heat released or absorbed during a binding event.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound binding to the BPTF bromodomain.

Materials:

-

Purified recombinant BPTF bromodomain protein

-

This compound compound

-

ITC instrument (e.g., Malvern MicroCal)

-

ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

-

Syringe and sample cell

Protocol:

-

Prepare the BPTF bromodomain solution to a final concentration of 10-50 µM in ITC buffer.

-

Prepare the this compound solution to a final concentration of 100-500 µM in the same ITC buffer.

-

Degas both solutions to prevent air bubbles.

-

Load the BPTF bromodomain solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters: temperature at 25°C, stirring speed at 750 rpm, and a series of 1-2 µL injections every 150 seconds.

-

Perform an initial injection of 0.4 µL to remove any air from the syringe tip, and discard this data point from the analysis.

-

Initiate the titration experiment.

-

Analyze the resulting data by integrating the heat pulses and fitting the data to a one-site binding model to determine the Kd, n, ΔH, and ΔS.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding often stabilizes the target protein, leading to an increase in its melting temperature.

Objective: To confirm that this compound engages with the BPTF bromodomain in intact cells.

Materials:

-

Cell line of interest (e.g., HEK293T)

-

This compound compound and DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well plate

-

Thermocycler

-

SDS-PAGE and Western blot reagents

-

Anti-BPTF antibody

Protocol:

-

Culture cells to ~80% confluency.

-

Treat cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well plate.

-

Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C.

-

Lyse the cells by adding lysis buffer and incubating on ice.

-

Centrifuge the lysates at high speed to pellet aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble BPTF at each temperature by Western blotting using an anti-BPTF antibody.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic regions where a specific protein is bound.

Objective: To determine if this compound treatment alters the genomic localization of the NURF complex.

Materials:

-

Cell line of interest

-

This compound compound and DMSO

-

Formaldehyde for cross-linking

-

Glycine for quenching

-

Lysis and sonication buffers

-

Anti-BPTF or anti-SMARCA5 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Reagents for DNA purification and library preparation for sequencing

Protocol:

-

Treat cells with this compound or DMSO for a specified time.

-

Cross-link protein-DNA complexes with formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonciate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Perform immunoprecipitation by incubating the sheared chromatin with an antibody against a NURF subunit (e.g., BPTF).

-

Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes and reverse the cross-links.

-

Purify the DNA.

-

Prepare a DNA library and perform high-throughput sequencing.

-

Analyze the sequencing data to identify genomic regions with differential NURF occupancy between this compound-treated and control cells.

Future Directions and Conclusion

This compound is a valuable tool for probing the function of the BPTF subunit within the NURF complex. Its ability to selectively inhibit the BPTF bromodomain allows for the investigation of the downstream consequences of disrupting NURF's chromatin targeting. While its effect on the biochemical activities of the NURF complex, such as ATPase activity and nucleosome sliding, has not been fully elucidated, the logical hypothesis is that by preventing chromatin engagement, these activities will be consequently diminished at their target sites.

Future research should focus on in vitro reconstitution of the NURF complex to directly measure the impact of this compound on its enzymatic functions. Such studies would provide a more complete picture of its mechanism of action and further validate its use as a specific chemical probe for the NURF complex. This in-depth understanding is crucial for the development of novel therapeutic strategies targeting epigenetic dysregulation in disease.

References

Methodological & Application

Application Note: (S)-GSK1379725A Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK1379725A is a potent and selective small molecule inhibitor of the Bromodomain and PHD finger-containing Transcription Factor (BPTF). BPTF is a crucial subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling machinery that plays a significant role in regulating gene expression. The bromodomain of BPTF specifically recognizes acetylated histone tails, thereby recruiting the NURF complex to specific chromatin regions. Dysregulation of BPTF has been implicated in various cancers, making it an attractive therapeutic target. This compound, by inhibiting the BPTF bromodomain, disrupts its chromatin-localizing function, leading to downstream effects on gene transcription and cancer cell proliferation. This application note provides detailed protocols for cell-based assays to characterize the activity of this compound.

Signaling Pathway of BPTF and Inhibition by this compound

BPTF, as part of the NURF complex, binds to acetylated histones via its bromodomain. This interaction is critical for the recruitment of the NURF complex to chromatin, leading to nucleosome sliding and altered accessibility of DNA to transcription factors. One of the key downstream targets regulated by BPTF is the proto-oncogene c-MYC. By modulating chromatin structure at the c-MYC locus, BPTF influences its transcription. This compound competitively binds to the acetyl-lysine binding pocket of the BPTF bromodomain, preventing its association with chromatin. This inhibition leads to a reduction in c-MYC expression and can also impact other signaling pathways, such as the PI3K/AKT and MAPK pathways, ultimately affecting cell proliferation and survival.

Caption: BPTF signaling and inhibition by this compound.

Experimental Protocols

This section provides detailed protocols for evaluating the cellular effects of this compound.

Experimental Workflow

The general workflow for assessing the activity of this compound involves initial cell viability screening to determine the cytotoxic or anti-proliferative effects of the compound. Subsequently, target engagement assays are performed to confirm that the compound interacts with BPTF within the cellular environment. Finally, downstream functional assays, such as gene expression analysis of BPTF targets like c-MYC, are conducted to elucidate the mechanism of action.

Caption: General experimental workflow.

Cell Culture

-

Cell Line: K562 (human chronic myelogenous leukemia) cells are a suitable model as they have been shown to be sensitive to BPTF inhibition.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain exponential growth.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.

-

Materials:

-

K562 cells

-

This compound (stock solution in DMSO)

-

Culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

-

-

Protocol:

-

Seed K562 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is used to verify the direct binding of this compound to BPTF in a cellular context.

-

Materials:

-

K562 cells

-

This compound

-

PBS with protease inhibitors

-

Equipment for freeze-thaw cycles (e.g., liquid nitrogen, heat block)

-

Western blot reagents (see protocol 4)

-

Anti-BPTF antibody

-

-

Protocol:

-

Treat K562 cells with this compound at a desired concentration (e.g., 10x IC50) and a vehicle control for 1-2 hours.

-

Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS with protease inhibitors.

-

Lyse the cells by three rapid freeze-thaw cycles.

-

Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to remove cell debris.

-

Aliquot the supernatant and heat the aliquots at different temperatures (e.g., 40-70°C) for 3 minutes.

-

Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

-

Collect the supernatant and analyze the amount of soluble BPTF by Western blotting. Increased thermal stability of BPTF in the presence of this compound indicates target engagement.

-

Western Blot Analysis for Downstream Targets

This protocol is for assessing the protein levels of c-MYC and phosphorylated AKT (a marker for PI3K/AKT pathway activity).

-

Materials:

-

Treated K562 cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-c-MYC, anti-phospho-AKT (Ser473), anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Treat K562 cells with this compound at various concentrations for 24-48 hours.

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

-

RT-qPCR for c-MYC Gene Expression

This method quantifies the mRNA levels of c-MYC to assess the transcriptional effect of BPTF inhibition.

-

Materials:

-

Treated K562 cells

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for c-MYC and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

-

-

Protocol:

-

Treat K562 cells with this compound for 24 hours.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for c-MYC and GAPDH.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in c-MYC expression.

-

Data Presentation

The quantitative data from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.

| Assay | Parameter | This compound | Control |

| Cell Viability (MTT) | IC50 (µM) | [Insert Value] | N/A |

| Western Blot | c-MYC Protein Level (Fold Change) | [Insert Value] | 1.0 |

| Western Blot | p-AKT/Total AKT Ratio (Fold Change) | [Insert Value] | 1.0 |

| RT-qPCR | c-MYC mRNA Level (Fold Change) | [InsertValue] | 1.0 |

Table 1: Summary of in vitro activity of this compound in K562 cells.

| Temperature (°C) | Soluble BPTF (% of untreated at 40°C) | |

| Vehicle Control | This compound | |

| 40 | 100% | 100% |

| 50 | [Insert Value]% | [Insert Value]% |

| 55 | [Insert Value]% | [Insert Value]% |

| 60 | [Insert Value]% | [Insert Value]% |

| 65 | [Insert Value]% | [Insert Value]% |

Table 2: CETSA results for BPTF thermal stability.

Determining the Working Concentration of (S)-GSK1379725A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-GSK1379725A, also known as AU1, is a selective inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF). BPTF is a key component of the nucleosome remodeling factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene expression. Dysregulation of BPTF has been implicated in various cancers, making it an attractive therapeutic target. This document provides detailed application notes and experimental protocols for determining the effective working concentration of this compound in various cellular assays.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor that targets the bromodomain of BPTF with a dissociation constant (Kd) of 2.8 µM.[1] By binding to the BPTF bromodomain, this compound prevents its interaction with acetylated histones, thereby modulating chromatin structure and gene transcription. One of the key downstream effects of BPTF inhibition is the downregulation of the proto-oncogene c-Myc, which is a critical driver of cell proliferation in many cancers.[2][3]

Data Presentation: Working Concentrations of this compound

The optimal working concentration of this compound is dependent on the cell type, assay type, and experimental endpoint. The following table summarizes reported working concentrations in various applications.

| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |

| HEK293T | Cell Viability (CellTiter-Blue) | 1.0 - 10.0 µM | Dose-dependent decrease in cell viability | [4] |

| 4T1 (murine breast cancer) | Combination therapy with doxorubicin | 2.5 µM | Sensitization to chemotherapy | [5] |

| E0771-LMB (murine breast cancer) | Combination therapy with vinorelbine, vinblastine, doxorubicin | 2.5 µM | Sensitization to chemotherapy | [5] |

| Mouse mammary epithelial cells | Proliferation and Cell Cycle Analysis | Not specified | Decreased proliferation and G1 cell cycle arrest | [2] |

| Cancer cell lines (panel) | Cell Growth Analysis | Not specified | Identification of sensitive cell lines | [6] |

Signaling Pathway

BPTF, as part of the NURF complex, utilizes its bromodomain to bind to acetylated histones, leading to chromatin remodeling. This process facilitates the access of transcription factors, such as c-Myc, to their target gene promoters, driving the expression of genes involved in cell proliferation and survival. Inhibition of the BPTF bromodomain by this compound disrupts this process, leading to a reduction in c-Myc expression and subsequent anti-proliferative effects.

Caption: BPTF Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to determine the working concentration and effects of this compound.

Experimental Workflow: General Overview

Caption: General Experimental Workflow for this compound.

Protocol 1: Cell Viability Assay

This protocol is adapted from a method used for HEK293T cells and can be optimized for other cell lines.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

-

This compound

-

DMSO (for stock solution)

-

Appropriate cell culture medium

-

96-well plates

-

CellTiter-Blue® Cell Viability Assay reagent or similar (e.g., MTT, MTS)

-

Plate reader capable of measuring fluorescence or absorbance

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C.

-

Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium from the stock solution. A typical final concentration range to test is 0.1 µM to 50 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement (using CellTiter-Blue®):

-

Add 20 µL of CellTiter-Blue® reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure fluorescence at 560 nm excitation and 590 nm emission.

-

-

Data Analysis:

-

Normalize the fluorescence readings to the vehicle control wells.

-

Plot the normalized viability against the logarithm of the compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Protocol 2: Western Blot for c-Myc Expression

Objective: To determine the effect of this compound on the protein expression level of c-Myc.

Materials:

-

This compound

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against c-Myc

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at various concentrations (e.g., IC50, 2x IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control. Compare the c-Myc levels in treated samples to the vehicle control.

Protocol 3: Chromatin Immunoprecipitation (ChIP) for c-Myc Target Genes

Objective: To determine if this compound treatment reduces the occupancy of c-Myc at its target gene promoters.

Materials:

-

This compound

-

10 cm cell culture dishes

-

Formaldehyde (for cross-linking)

-

Glycine (for quenching)

-

ChIP lysis and wash buffers

-

Sonicator or micrococcal nuclease

-

Anti-c-Myc antibody for ChIP

-

IgG control antibody

-

Protein A/G magnetic beads

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for a known c-Myc target gene and a negative control region

-

qPCR master mix and instrument

Procedure:

-

Cell Treatment and Cross-linking:

-

Seed cells in 10 cm dishes and treat with this compound and a vehicle control.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Chromatin Preparation:

-

Wash cells with ice-cold PBS and scrape them into a tube.

-

Lyse the cells and nuclei according to a standard ChIP protocol.

-

Shear the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with the anti-c-Myc antibody or an IgG control.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a DNA purification kit.

-

Perform qPCR using primers for a known c-Myc target gene promoter and a negative control genomic region.

-

-

Data Analysis: Calculate the enrichment of the c-Myc target gene in the this compound-treated samples relative to the vehicle control, normalized to the input and the IgG control.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to effectively determine the working concentration of this compound and to investigate its biological effects. The optimal concentration and experimental conditions will ultimately need to be determined empirically for each specific cell line and assay. By utilizing the described methods, researchers can confidently explore the therapeutic potential of targeting BPTF with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]